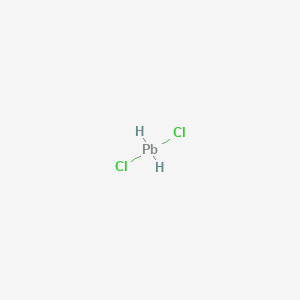

Dichloroplumbane

描述

Dichloroplumbane (PbH₂Cl₂) is a hypothetical or poorly characterized lead(II) compound. Its structural and thermodynamic properties remain speculative without experimental data .

属性

分子式 |

Cl2H2Pb |

|---|---|

分子量 |

280 g/mol |

IUPAC 名称 |

dichloroplumbane |

InChI |

InChI=1S/2ClH.Pb.2H/h2*1H;;;/q;;+2;;/p-2 |

InChI 键 |

LIGWDQJYFXTLPL-UHFFFAOYSA-L |

规范 SMILES |

Cl[PbH2]Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Lead(II) chloride can be synthesized through several methods:

Reaction of Lead Nitrate with Hydrochloric Acid: [ \text{Pb(NO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{HNO}_3 ]

Reaction of Lead(IV) Oxide with Hydrochloric Acid: [ \text{PbO}_2 + 4\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{H}_2\text{O} + \text{Cl}_2 ]

Direct Chlorination of Lead: [ \text{Pb} + \text{Cl}_2 \rightarrow \text{PbCl}_2 ]

Industrial Production Methods: In industrial settings, lead(II) chloride is often produced by reacting lead metal or lead compounds with hydrochloric acid. The purified product can be obtained through sublimation, which involves heating the compound to its sublimation point and then condensing the vapor back into a solid form .

Types of Reactions:

-

Oxidation and Reduction: Lead(II) chloride can undergo oxidation to form lead(IV) chloride: [ \text{PbCl}_2 + \text{Cl}_2 \rightarrow \text{PbCl}_4 ]

-

Substitution Reactions: Lead(II) chloride reacts with alkylating agents to form organolead compounds: [ 2\text{PbCl}_2 + 4\text{RLi} \rightarrow \text{R}_4\text{Pb} + 4\text{LiCl} + \text{Pb} ]

Common Reagents and Conditions:

Hydrochloric Acid (HCl): Used in the synthesis and dissolution of lead(II) chloride.

Chlorine Gas (Cl₂): Used for oxidation reactions.

Alkylating Agents (e.g., Grignard Reagents): Used for forming organolead compounds.

Major Products:

Lead(IV) Chloride (PbCl₄): Formed through oxidation.

Organolead Compounds: Formed through substitution reactions.

科学研究应用

Lead(II) chloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other lead compounds and organolead reagents.

Biology: Employed in studies involving lead toxicity and its effects on biological systems.

Medicine: Investigated for its potential use in radiotherapy due to its high atomic number and density.

作用机制

Lead(II) chloride exerts its effects primarily through its ionic nature. In aqueous solutions, it dissociates into lead(II) ions (Pb²⁺) and chloride ions (Cl⁻). These ions can interact with various molecular targets, including proteins and enzymes, disrupting their normal function. The compound’s high density and atomic number also make it effective in blocking radiation, which is useful in radiotherapy applications .

相似化合物的比较

Comparison with Similar Compounds

However, based on general inorganic chemistry principles, comparisons might involve:

a. Lead(II) Chloride (PbCl₂)

- Structure : PbCl₂ adopts a layered orthorhombic crystal structure.

- Reactivity : Highly soluble in hot water, unlike PbH₂Cl₂ (if synthesized).

- Applications : Used in lead-based batteries and pigments.

b. Dichlorosilane (SiH₂Cl₂)

- Structure : Tetrahedral geometry with Si–Cl and Si–H bonds .

- Reactivity : Pyrophoric and hydrolyzes readily, unlike lead compounds.

- Applications : Precursor in semiconductor manufacturing.

c. Tin(II) Chloride (SnCl₂)

- Structure : Bent molecular geometry (VSEPR theory).

- Reactivity : Strong reducing agent; differs from lead compounds in redox behavior.

Data Table: Hypothetical Comparison

| Property | Dichloroplumbane (PbH₂Cl₂) | Lead(II) Chloride (PbCl₂) | Dichlorosilane (SiH₂Cl₂) |

|---|---|---|---|

| Molecular Weight | ~279.1 g/mol | 278.1 g/mol | 101.5 g/mol |

| Bonding | Covalent (Pb–Cl, Pb–H) | Ionic/Covalent | Covalent (Si–Cl, Si–H) |

| Stability | Hypothetical | Stable crystalline solid | Pyrophoric liquid |

| Applications | Unclear | Batteries, pigments | Semiconductor industry |

Recommendations for Further Study

To address this gap, consult authoritative databases (e.g., ACS Publications, Royal Society of Chemistry) or computational studies exploring lead hydride chlorides. Experimental synthesis and spectroscopic characterization are critical to validating this compound’s existence and properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。